molecular formula C12H15ClO3 B565595 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 CAS No. 1071167-68-4

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3

Cat. No. B565595
M. Wt: 245.717
InChI Key: RBBVSSYQKVBALO-BMSJAHLVSA-N
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Patent
US04366162

Procedure details

To a solution of 88.0 g (0.53 mole) of acetovanillone in 375 ml of acetone was added 69.1 g (0.5 mole) of K2CO3. The mixture was allowed to reflux for 30 min. A solution of 110.2 g (0.70 mole) of 1-bromo-3-chloropropane in 75 ml of acetone was added dropwise. The mixture was heated at reflux for 20 h. The mixture was filtered and the filtrate concentrated under vacuum. The residual oil was distilled. An oil which weighed 110 g was obtained at 141°-143° C.0.1 mm Hg. The oil crystallised upon standing.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1)=[O:3].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH2:21][CH2:22][Cl:23]>CC(C)=O>[C:2]([C:4]1[CH:12]=[CH:11][C:9]([O:10][CH2:20][CH2:21][CH2:22][Cl:23])=[C:6]([O:7][CH3:8])[CH:5]=1)(=[O:3])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
69.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
375 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
110.2 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
was obtained at 141°-143° C
CUSTOM
Type
CUSTOM
Details
The oil crystallised

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC(=C(OCCCCl)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04366162

Procedure details

To a solution of 88.0 g (0.53 mole) of acetovanillone in 375 ml of acetone was added 69.1 g (0.5 mole) of K2CO3. The mixture was allowed to reflux for 30 min. A solution of 110.2 g (0.70 mole) of 1-bromo-3-chloropropane in 75 ml of acetone was added dropwise. The mixture was heated at reflux for 20 h. The mixture was filtered and the filtrate concentrated under vacuum. The residual oil was distilled. An oil which weighed 110 g was obtained at 141°-143° C.0.1 mm Hg. The oil crystallised upon standing.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1)=[O:3].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH2:21][CH2:22][Cl:23]>CC(C)=O>[C:2]([C:4]1[CH:12]=[CH:11][C:9]([O:10][CH2:20][CH2:21][CH2:22][Cl:23])=[C:6]([O:7][CH3:8])[CH:5]=1)(=[O:3])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
CC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
69.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
375 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
110.2 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
was obtained at 141°-143° C
CUSTOM
Type
CUSTOM
Details
The oil crystallised

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC(=C(OCCCCl)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.